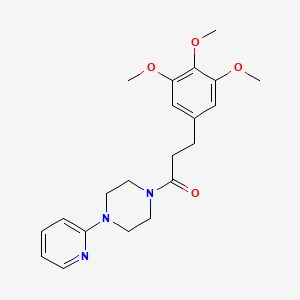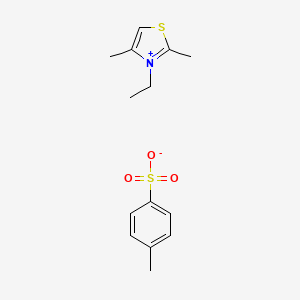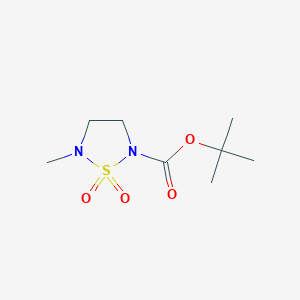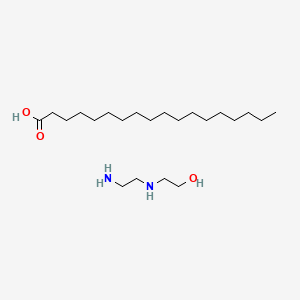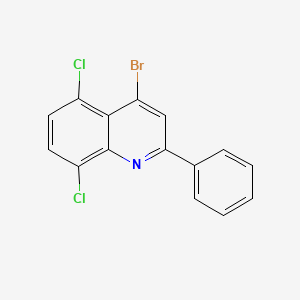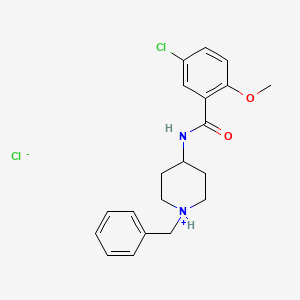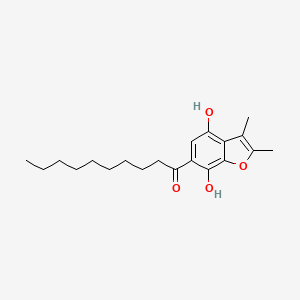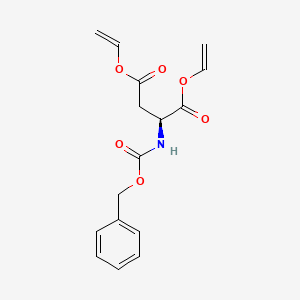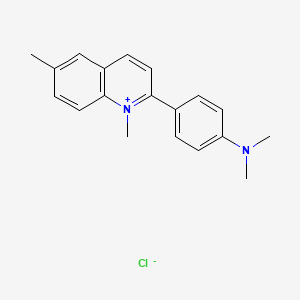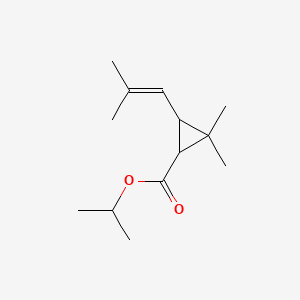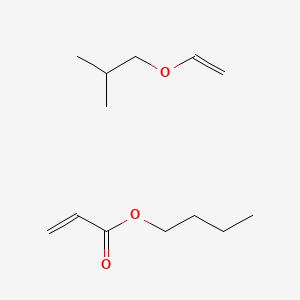
Butyl prop-2-enoate;1-ethenoxy-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl prop-2-enoate;1-ethenoxy-2-methylpropane: is a chemical compound with the molecular formula C13H24O3 and a molecular weight of 228.328 g/mol . It is also known by its synonyms, such as 2-Propenoic acid, butyl ester, polymer with 1-(ethenyloxy)-2-methylpropane . This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butyl prop-2-enoate;1-ethenoxy-2-methylpropane typically involves the polymerization of 2-Propenoic acid, butyl ester with 1-(ethenyloxy)-2-methylpropane . The reaction is carried out under controlled conditions, often involving catalysts to facilitate the polymerization process. The reaction temperature and pressure are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo polymerization. The product is then purified through various techniques such as distillation and filtration to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Butyl prop-2-enoate;1-ethenoxy-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, butyl prop-2-enoate;1-ethenoxy-2-methylpropane is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and sealants .
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug delivery systems and as a component in biomedical materials .
Industry: Industrially, this compound is used in the production of various plastic materials, resins, and elastomers. Its unique properties make it suitable for applications requiring flexibility and durability .
Mecanismo De Acción
The mechanism of action of butyl prop-2-enoate;1-ethenoxy-2-methylpropane involves its interaction with specific molecular targets and pathways. The compound can form cross-linked networks through polymerization, which contributes to its mechanical strength and stability. The molecular targets include various enzymes and receptors that facilitate its incorporation into polymer matrices .
Comparación Con Compuestos Similares
Butyl acrylate: Similar in structure but lacks the ethenoxy group.
Ethyl acrylate: Similar but with an ethyl group instead of a butyl group.
Methyl methacrylate: Contains a methacrylate group instead of a propenoate group.
Uniqueness: Butyl prop-2-enoate;1-ethenoxy-2-methylpropane is unique due to its combination of the butyl ester and ethenoxy groups, which impart specific properties such as enhanced flexibility and reactivity in polymerization reactions .
Propiedades
Número CAS |
26354-08-5 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;1-ethenoxy-2-methylpropane |
InChI |
InChI=1S/C7H12O2.C6H12O/c1-3-5-6-9-7(8)4-2;1-4-7-5-6(2)3/h4H,2-3,5-6H2,1H3;4,6H,1,5H2,2-3H3 |
Clave InChI |
WRFXMQVMJBFTLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CC(C)COC=C |
Números CAS relacionados |
26354-08-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


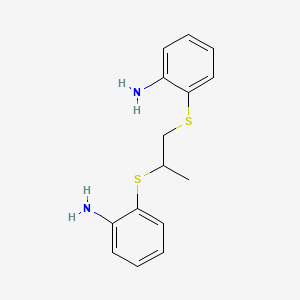
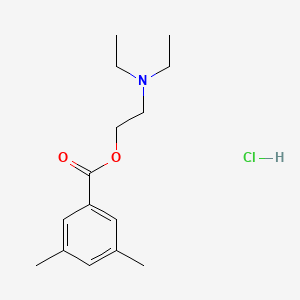
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
